N-[4-(tert-butylsulfamoyl)phenyl]oxolane-2-carboxamide
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Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]oxolane-2-carboxamide is a chemical compound with the molecular formula C15H22N2O4S and a molecular weight of 326.4 g/mol . This compound is known for its unique structure, which includes a sulfonyl group, a phenyl ring, and a tetrahydrofuran ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]oxolane-2-carboxamide involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with tert-butyl isocyanate to form the intermediate N-(4-aminophenyl)sulfonyl)tert-butylcarbamate. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid under specific conditions to yield the final product.
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
N-[4-(tert-butylsulfamoyl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key signaling molecules .
Comparison with Similar Compounds
N-[4-(tert-butylsulfamoyl)phenyl]oxolane-2-carboxamide can be compared with other similar compounds, such as:
N-{4-[(tert-butylamino)sulfonyl]phenyl}tetrahydro-2-furanamide: This compound has a similar structure but lacks the carboxamide group.
N-{4-[(tert-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H22N2O4S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)17-22(19,20)12-8-6-11(7-9-12)16-14(18)13-5-4-10-21-13/h6-9,13,17H,4-5,10H2,1-3H3,(H,16,18) |
InChI Key |
NXQXSPHVCFZHNF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
solubility |
43.7 [ug/mL] |
Origin of Product |
United States |
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